molecular formula C13H14N2O2 B6285814 5-(2,4-Dimethoxyphenyl)pyridin-2-amine, 95% CAS No. 1258620-39-1

5-(2,4-Dimethoxyphenyl)pyridin-2-amine, 95%

Cat. No. B6285814
CAS RN: 1258620-39-1
M. Wt: 230.26 g/mol
InChI Key: IDFMNEXVLSXXGB-UHFFFAOYSA-N
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Description

The compound “5-(2,4-Dimethoxyphenyl)pyridin-2-amine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with an amine group (-NH2) and at the 5th position with a 2,4-dimethoxyphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by substitution at the appropriate positions with the amine and 2,4-dimethoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar. The amine group at the 2nd position would be a potential site for hydrogen bonding, while the 2,4-dimethoxyphenyl group at the 5th position would contribute to the overall hydrophobicity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar aromatic rings could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Mechanism of Action

Target of Action

It has been associated with the pi3k gamma protein in some studies . The PI3K gamma protein plays a crucial role in several cellular processes, including cell growth and survival.

Mode of Action

Given its association with pi3k gamma, it’s plausible that it may interact with this protein to exert its effects

Biochemical Pathways

The downstream effects of these pathways could include changes in cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of 5-(2,4-Dimethoxyphenyl)pyridin-2-amine’s action are not well-documented. Given its potential interaction with PI3K gamma, it may influence cell growth and survival. The specific molecular and cellular effects require further investigation .

Safety and Hazards

As with any chemical compound, handling “5-(2,4-Dimethoxyphenyl)pyridin-2-amine, 95%” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further studies to explore its chemical reactivity, potential uses, and biological activity. It could also be interesting to investigate its interactions with various biological targets and its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-10-4-5-11(12(7-10)17-2)9-3-6-13(14)15-8-9/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFMNEXVLSXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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